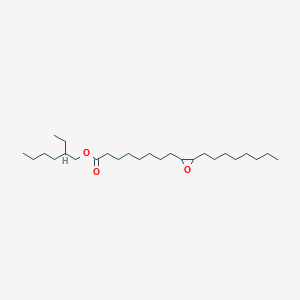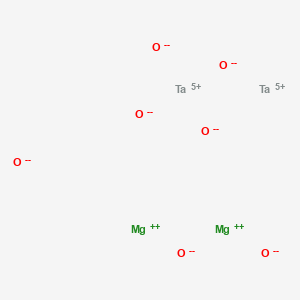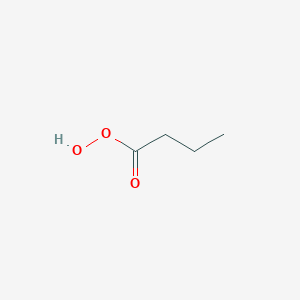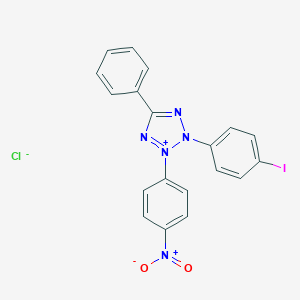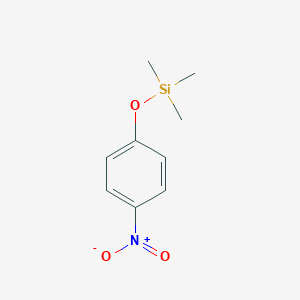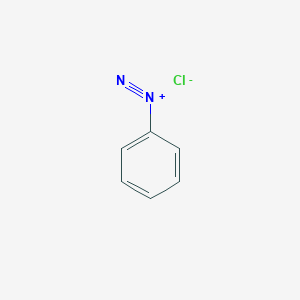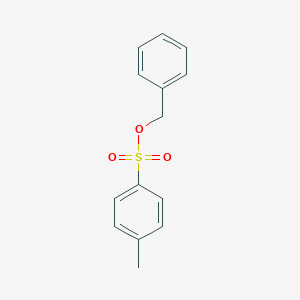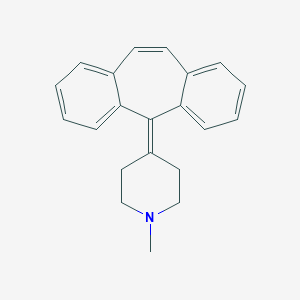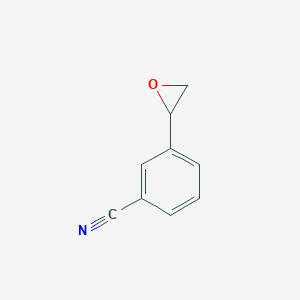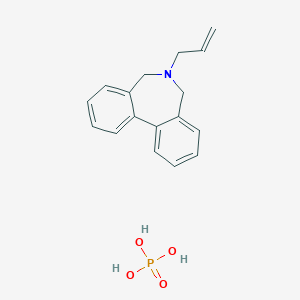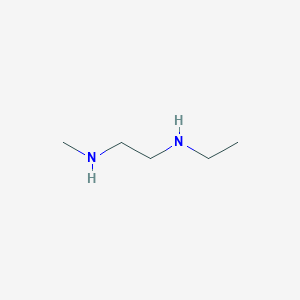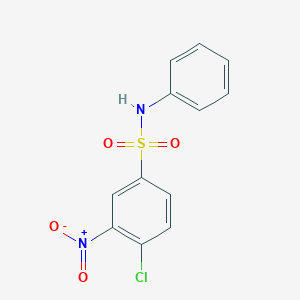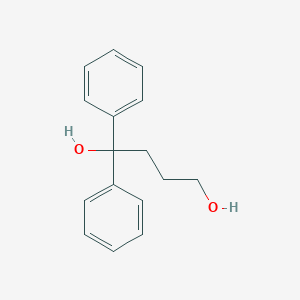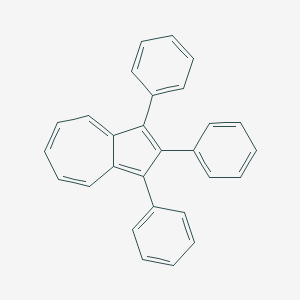
1,2,3-Triphenylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triphenylazulene (TPA) is a highly conjugated organic compound that has attracted significant attention due to its unique electronic and optical properties. TPA is a planar molecule with a central azulene ring and three phenyl groups attached to it. The molecule has a deep blue color and exhibits strong absorption in the visible region of the electromagnetic spectrum. TPA is used in a variety of applications, including organic electronics, optoelectronics, and sensing. In
Applications De Recherche Scientifique
1,2,3-Triphenylazulene has been extensively studied for its scientific research applications. 1,2,3-Triphenylazulene is used as a fluorescent probe for the detection of metal ions, such as copper, nickel, and zinc. 1,2,3-Triphenylazulene is also used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1,2,3-Triphenylazulene is used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). 1,2,3-Triphenylazulene is also used as a sensitizer in dye-sensitized solar cells (DSSCs).
Mécanisme D'action
The mechanism of action of 1,2,3-Triphenylazulene is not fully understood. However, it is believed that 1,2,3-Triphenylazulene acts as a photosensitizer by absorbing light and transferring the energy to other molecules, such as oxygen, to produce reactive oxygen species (ROS). ROS can cause damage to cancer cells, leading to cell death. In organic electronics, 1,2,3-Triphenylazulene acts as a hole-transporting material, facilitating the movement of positive charges through the device.
Effets Biochimiques Et Physiologiques
1,2,3-Triphenylazulene has been shown to have low toxicity and is not mutagenic or carcinogenic. However, 1,2,3-Triphenylazulene has been shown to induce oxidative stress in cells, leading to apoptosis or necrosis. 1,2,3-Triphenylazulene has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2,3-Triphenylazulene is its strong absorption in the visible region of the electromagnetic spectrum, making it an excellent photosensitizer and fluorescent probe. 1,2,3-Triphenylazulene is also cost-effective and easy to synthesize. However, 1,2,3-Triphenylazulene has low solubility in many solvents, making it difficult to work with in some experiments. In addition, 1,2,3-Triphenylazulene has a tendency to aggregate, which can affect its optical properties.
Orientations Futures
There are many future directions for 1,2,3-Triphenylazulene research. One area of interest is the development of 1,2,3-Triphenylazulene-based materials for organic electronics and optoelectronics. 1,2,3-Triphenylazulene-based materials have the potential to improve the efficiency and stability of devices such as OLEDs and OFETs. Another area of interest is the development of 1,2,3-Triphenylazulene-based sensors for the detection of metal ions and other analytes. 1,2,3-Triphenylazulene-based sensors have the potential to be highly sensitive and selective, making them useful for environmental monitoring and medical diagnostics. Finally, 1,2,3-Triphenylazulene-based materials have the potential to be used in photodynamic therapy for cancer treatment. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for these applications.
Conclusion
In conclusion, 1,2,3-Triphenylazulene is a highly conjugated organic compound with unique electronic and optical properties. 1,2,3-Triphenylazulene has many scientific research applications, including organic electronics, optoelectronics, and sensing. 1,2,3-Triphenylazulene is easy to synthesize and has low toxicity, making it a promising material for future research. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for various applications.
Méthodes De Synthèse
The synthesis of 1,2,3-Triphenylazulene can be achieved through various methods, including the reaction of 1,2,3,4-tetraphenylbutadiene with zinc and acetic acid, the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride, or the reaction of 1,2-diphenylacetylene with palladium on carbon in the presence of hydrogen gas. The most common method for 1,2,3-Triphenylazulene synthesis is the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride. This method is efficient, cost-effective, and produces high yields of 1,2,3-Triphenylazulene.
Propriétés
Numéro CAS |
1055-26-1 |
|---|---|
Nom du produit |
1,2,3-Triphenylazulene |
Formule moléculaire |
C28H20 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,2,3-triphenylazulene |
InChI |
InChI=1S/C28H20/c1-5-13-21(14-6-1)26-24-19-11-4-12-20-25(24)27(22-15-7-2-8-16-22)28(26)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
BBAHZGDEGNYDBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Autres numéros CAS |
1055-26-1 |
Synonymes |
1,2,3-Triphenylazulene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



